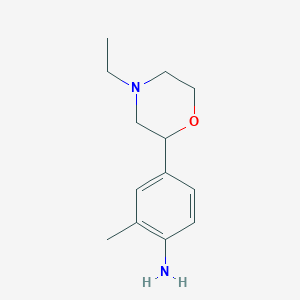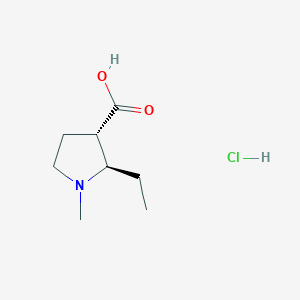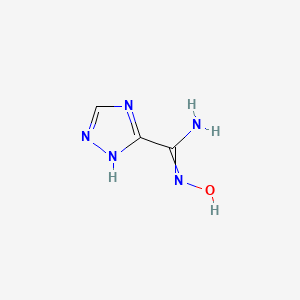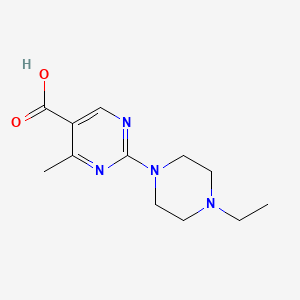
4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylmorpholin-2-yl)-2-methylaniline is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can be compared with other morpholine derivatives, such as:
- 4-(4-Methylmorpholin-2-yl)-2-methylaniline
- 4-(4-Propylmorpholin-2-yl)-2-methylaniline
- 4-(4-Butylmorpholin-2-yl)-2-methylaniline
These compounds share similar structural features but differ in the nature of the substituents on the morpholine ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-(4-ethylmorpholin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3 |
InChIキー |
TYRPMHSZEWFSGY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)





![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)






